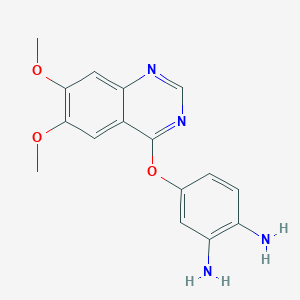
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinazoline with 1,2-diaminobenzene under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol at elevated temperatures (around 80°C) for a few hours .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine involves the inhibition of various enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. Additionally, it may interact with other molecular targets and pathways involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
4-(6,7-Dimethoxyquinolin-4-yloxy)-benzene-1,2-diamine: Similar in structure but with a quinoline ring instead of a quinazoline ring.
4-Anilinoquinazolines: A class of compounds known for their anticancer properties.
Uniqueness
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the quinazoline ring and the methoxy groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C16H16N4O3 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
4-(6,7-dimethoxyquinazolin-4-yl)oxybenzene-1,2-diamine |
InChI |
InChI=1S/C16H16N4O3/c1-21-14-6-10-13(7-15(14)22-2)19-8-20-16(10)23-9-3-4-11(17)12(18)5-9/h3-8H,17-18H2,1-2H3 |
Clave InChI |
XWYKMYOCYBIERJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)N)N)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


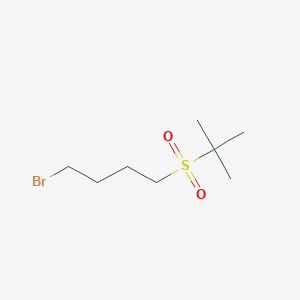
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B8410891.png)

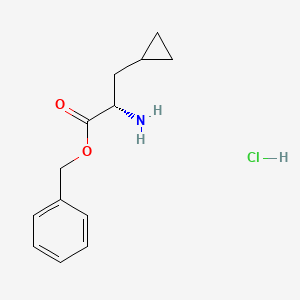
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B8410911.png)
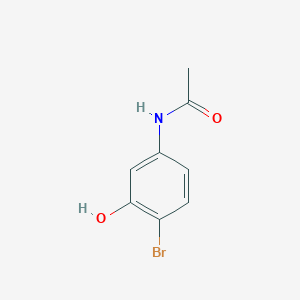


![3-Fluoro-4-(4-methyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B8410932.png)


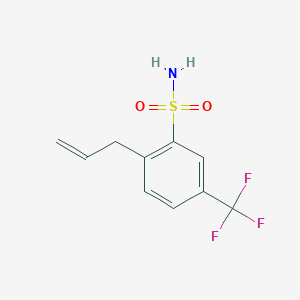
![4-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoate](/img/structure/B8410961.png)
